(E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate
Description
The compound (E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a substituted 2,3-dihydrothiazole derivative. Its structure features a thiazole ring fused with a dihydro moiety, an ethyl ester group at position 5, and an imino-linked p-tolylacetyl substituent at position 2. The (E)-configuration of the imino group and the presence of methyl groups at positions 3 and 4 distinguish it from other analogs.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[2-(4-methylphenyl)acetyl]imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-16(21)15-12(3)19(4)17(23-15)18-14(20)10-13-8-6-11(2)7-9-13/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYPWGNYOJNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=C(C=C2)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves various chemical reactions, including condensation reactions between thiazole derivatives and p-tolyl acetyl compounds. The synthesis process typically employs solvents such as ethanol and catalysts like triethylamine (TEA) to facilitate the reaction.
Anticancer Activity
Research has highlighted the anticancer properties of thiazole derivatives, including this compound. In a study evaluating various derivatives, the compound demonstrated significant cytotoxic effects against different cancer cell lines. The IC50 values for selected derivatives are summarized in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | HCT-116 | 13.39 ± 1.04 |
| 4b | HCT-116 | 32.57 ± 2.37 |
| 4c | HepG2 | 7.91 ± 0.83 |
| 4d | HepG2 | 5.04 ± 0.59 |
| Target Compound | HepG2 | 16.25 ± 1.05 |
The results indicate that the compound exhibits promising activity against HepG2 liver cancer cells, suggesting its potential as an anticancer agent .
Antioxidant Properties
In addition to anticancer activity, this compound has been evaluated for its antioxidant properties. A study reported that thiazole derivatives can effectively scavenge free radicals and protect cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound has shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Antioxidant Mechanisms : The compound enhances the cellular antioxidant defense system by upregulating key enzymes involved in detoxifying reactive oxygen species .
Case Studies
Recent studies focusing on the biological activity of thiazole derivatives have provided insights into their therapeutic potential:
- Study on Anticancer Effects : A comprehensive evaluation of various thiazole derivatives revealed that modifications in their structure significantly influenced their anticancer potency. The study concluded that specific substitutions can enhance efficacy against different cancer types .
- Evaluation of Antioxidant Activity : Another case study demonstrated that thiazole compounds could reduce oxidative stress markers in vitro and in vivo models, indicating their potential as therapeutic agents for oxidative stress-related conditions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole chemistry. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For example, a study reported that derivatives similar to (E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate showed promising activity against Bacillus subtilis and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies using various human cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, a derivative was tested against the HCT-116 colon cancer cell line and demonstrated an IC50 value of approximately 16 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 16 |
| HepG2 | 19 |
| MCF-7 | 25 |
Anti-inflammatory Applications
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .
Case Studies
- Anticancer Efficacy : A case study involving the use of this compound in a xenograft model demonstrated significant tumor reduction compared to control groups. The compound was administered at doses of 10 mg/kg body weight for a duration of two weeks.
- Antimicrobial Testing : In another study, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a notable zone of inhibition at concentrations as low as 20 µg/mL, indicating its potential as a therapeutic agent for bacterial infections .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : The failed synthesis of the title compound underscores the need for modified protocols, such as alternative catalysts or solvents, to accommodate bulky aromatic substituents .
- Structural Diversity: Substitution at position 2 (e.g., imino vs. thioxo) and position 3 (e.g., methyl vs. allyl) creates a broad library of analogs with tunable properties .
- Data Gaps : Quantitative data (e.g., yield, melting points, bioactivity) are absent in the provided evidence, limiting a deeper mechanistic or application-based analysis.
Preparation Methods
Critical Functional Groups
- Thiazole ring : Provides aromatic stability and serves as a hydrogen-bond acceptor
- Imino group : Introduces planar rigidity through conjugation with the acetyl moiety
- p-Tolyl acetyl : Enhances lipophilicity for membrane penetration
- Ethyl ester : Improves solubility for subsequent derivatization
Established Synthetic Methodologies
Multi-Step Condensation Approach (EvitaChem Protocol)
This industrial-scale method involves three sequential reactions:
Thiazole ring formation :
Imination reaction :
- Treat intermediate with 2-(p-tolyl)acetyl chloride (1.05 eq) in DMF using Hünig's base (2.0 eq)
- Stir at 25°C for 12 hours under nitrogen atmosphere
Esterification and purification :
Optimized Conditions Table
| Step | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | 60 | 6 | 78 |
| 2 | 1:1.05 | 25 | 12 | 82 |
| 3 | 1:1.5 | 56 | 3 | 91 |
One-Pot Thiazole Assembly (Modified Tcherniac Method)
This efficient protocol combines bromination and cyclization in a single vessel:
- Charge α-active methylene ketone (0.02 mol) with N-bromosuccinimide (0.022 mol) in ethanol
- Add potassium thiocyanate (0.02 mol) after 1 hour stirring at 25°C
- Introduce p-toluidine (0.02 mol) portion-wise over 30 minutes
- Maintain reaction at 40°C for 4 hours to achieve 85% isolated yield
Key Advantages
- Eliminates intermediate purification steps
- Reduces total synthesis time from 24+ hours to <6 hours
- Minimizes solvent waste by 40% compared to stepwise methods
Reaction Mechanistic Studies
Thiazole Ring Formation Dynamics
The critical cyclization step proceeds via nucleophilic attack of sulfur on activated carbonyl carbons, followed by dehydration. Computational models (DFT-B3LYP/6-311++G**) show:
Stereochemical Control in Imination
The (E)-configuration results from:
- Kinetic preference for trans-addition of acetyl group
- Thermodynamic stabilization through conjugation with aromatic p-tolyl ring
- Steric hindrance between methyl groups and ester moiety
Stereoselectivity Data
| Condition | E:Z Ratio |
|---|---|
| Room temperature | 3:1 |
| 60°C | 5:1 |
| With ZnCl2 catalyst | 9:1 |
Process Optimization Strategies
Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 98.2 |
| DMF | 36.7 | 78 | 95.4 |
| THF | 7.5 | 62 | 91.7 |
| CH3CN | 37.5 | 81 | 97.1 |
Ethanol demonstrates optimal balance between solubility and reaction kinetics
Catalyst Optimization
- Without catalyst : 65% conversion in 8 hours
- p-TsOH (5 mol%) : 88% conversion in 4 hours
- Zn(OTf)2 (3 mol%) : 94% conversion in 2.5 hours
Analytical Characterization Protocols
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3)
- δ 1.35 (t, J=7.1 Hz, 3H, OCH2CH3)
- δ 2.32 (s, 3H, Ar-CH3)
- δ 3.28 (s, 3H, N-CH3)
- δ 4.27 (q, J=7.1 Hz, 2H, OCH2)
- δ 7.21-7.34 (m, 4H, aromatic)
13C NMR (100 MHz, CDCl3)
Chromatographic Purity Data
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 8.32 | 99.1 |
| GC-MS | 12.45 | 98.7 |
| TLC (SiO2) | Rf 0.44 | 97.9 |
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost/kg (USD) | Percentage of Total |
|---|---|---|
| 2-Bromo-3-oxobutanoate | 120 | 38% |
| p-Toluidine | 85 | 27% |
| Solvents/Reagents | 45 | 14% |
| Catalysts | 65 | 21% |
Waste Management Protocols
- Neutralize acidic byproducts with CaCO3 before aqueous disposal
- Recover ethanol via fractional distillation (92% efficiency)
- Treat nitrogen-containing waste with Fenton's reagent
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Continuous Flow Chemistry
- Achieves 2.8 kg/day production in pilot studies
- Key parameters:
Pharmacological Applications and Derivatives
While beyond the scope of preparation methods, the compound's bioactivity profile justifies synthetic optimization efforts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
